(3S,4S)-piperidine-3,4-diol
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Overview
Description
Synthesis Analysis
This involves a detailed examination of how the compound is synthesized, including the starting materials, reaction conditions, catalysts, and yields. It may also involve a discussion of alternative synthesis routes and their advantages and disadvantages .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity. It may also involve computational studies to predict these properties .Scientific Research Applications
Chemistry and Pharmacology of Stereoisomers
The chemistry and pharmacology of various stereoisomers, including those of (3S,4S)-piperidine-3,4-diol, are of significant interest. For instance, ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, and its stereoisomers have been studied extensively. The stereochemistry plays a critical role in the biological properties, including binding affinity, potency, efficacy, and intrinsic efficacy at opioid receptors. Such stereoisomers are valuable molecular probes for investigating receptor-mediated phenomena, helping to elucidate molecular bases for ligand-receptor interaction parameters (Brine et al., 1997).
Synthesis and Drug Discovery
Spiropiperidines, including those related to (3S,4S)-piperidine-3,4-diol, are increasingly popular in drug discovery programs. Their synthesis has been a focal point of research, highlighting methodologies for constructing various spiropiperidine types. This interest is partly due to their presence in the three-dimensional chemical space which is pertinent to medicinal chemistry. The synthesis strategies are diverse, encompassing the formation of the spiro-ring on preformed piperidine rings and vice versa. Such compounds are crucial for the development of new drugs, exploring new areas of biochemical interaction and potential therapeutic applications (Griggs, Tape, & Clarke, 2018).
Alkaloid Chemistry and Pharmacology
The piperidine group of alkaloids, which includes (3S,4S)-piperidine-3,4-diol, holds significant medicinal importance. The planar structure of the piperidine nucleus allows for various structural modifications, influencing its therapeutic potential. Research in this area aims to produce new therapeutic profiles by incorporating the piperidine nucleus into diverse pharmacophores, exploring its wide-ranging therapeutic applications. This nucleus's biological functions, although examined on a limited scale, present a promising area for clinical applications in drug research (L. Singh et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(3S,4S)-piperidine-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-piperidine-3,4-diol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.